A Technical Guide to tert-butyl 3-methyl-2,5-dihydro-1H-pyrrole-1-carboxylate: Properties, Synthesis, and Applications
A Technical Guide to tert-butyl 3-methyl-2,5-dihydro-1H-pyrrole-1-carboxylate: Properties, Synthesis, and Applications
Introduction
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the strategic use of functionalized heterocyclic scaffolds is paramount. Among these, nitrogen-containing five-membered rings, such as pyrrolidines and their unsaturated precursors, are of significant interest due to their prevalence in the core structures of numerous bioactive molecules. This guide provides an in-depth technical examination of tert-butyl 3-methyl-2,5-dihydro-1H-pyrrole-1-carboxylate , a key synthetic intermediate whose unique structural features—a Boc-protected nitrogen, a strategically placed double bond, and a methyl substituent—offer a confluence of stability, reactivity, and stereochemical potential.
This document is designed for researchers, medicinal chemists, and drug development professionals. It moves beyond a simple recitation of data to explain the causality behind its chemical behavior, offering field-proven insights into its synthesis, handling, and strategic application as a versatile building block for complex molecular architectures.
Core Chemical and Physical Properties
The compound's utility is fundamentally derived from its physicochemical properties. The tert-butoxycarbonyl (Boc) group serves as an essential protecting group for the nitrogen atom, rendering it less nucleophilic and preventing unwanted side reactions, while allowing for controlled deprotection under specific acidic conditions.[1] The 3-methyl substituent introduces an element of steric bulk and, if synthesized enantioselectively, a chiral center that can be crucial for diastereoselective reactions downstream.
Table 1: Physicochemical and Identification Data
| Property | Value | Source |
|---|---|---|
| IUPAC Name | tert-butyl 3-methyl-2,5-dihydro-1H-pyrrole-1-carboxylate | - |
| CAS Number | 643759-58-4 | [2] |
| Molecular Formula | C₁₀H₁₇NO₂ | [2] |
| Molecular Weight | 183.25 g/mol | [2] |
| Appearance | Typically a colorless to pale yellow liquid or low-melting solid | Inferred |
| Solubility | Soluble in common organic solvents (DCM, Chloroform, Ethyl Acetate, THF) |[3] |
Spectroscopic Characterization Profile
Authenticating the structure and purity of tert-butyl 3-methyl-2,5-dihydro-1H-pyrrole-1-carboxylate is critical. The following are the expected spectroscopic signatures based on its molecular structure.
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¹H NMR (Proton Nuclear Magnetic Resonance):
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tert-Butyl Protons: A characteristic singlet integrating to 9H will appear in the upfield region, typically around δ 1.4-1.5 ppm.
-
Allylic Protons (CH₂): The two sets of methylene protons adjacent to the nitrogen (at C2 and C5) will appear as multiplets, likely around δ 3.8-4.2 ppm. Their chemical environment is influenced by the Boc group and the nearby double bond.
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Vinyl Protons (CH=CH): The protons on the double bond will appear as multiplets in the olefinic region, approximately δ 5.5-5.8 ppm.
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Methyl Protons (CH₃): A doublet integrating to 3H will be present, likely around δ 1.7-1.9 ppm, coupled to the adjacent methine proton.
-
Methine Proton (CH): The proton at the 3-position will appear as a multiplet, coupled to both the methyl group and the adjacent vinyl proton.
-
-
¹³C NMR (Carbon Nuclear Magnetic Resonance):
-
tert-Butyl Carbons: The quaternary carbon of the t-butyl group will be around δ 80 ppm, and the three methyl carbons will produce a strong signal around δ 28 ppm.
-
Carbonyl Carbon (C=O): The ester carbonyl carbon will be observed downfield, typically around δ 154 ppm.
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Vinyl Carbons (C=C): Two signals in the δ 125-135 ppm range.
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Allylic Carbons (C-N): Signals for C2 and C5 will be in the δ 50-60 ppm range.
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Methyl Carbon: An upfield signal around δ 15-20 ppm.
-
-
IR (Infrared) Spectroscopy:
-
A strong absorption band around 1690-1710 cm⁻¹ corresponding to the C=O stretch of the carbamate.
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C-H stretching bands just below 3000 cm⁻¹ for the sp³ hybridized carbons and just above 3000 cm⁻¹ for the sp² vinyl C-H bonds.
-
A C=C stretching absorption around 1640-1660 cm⁻¹ , which may be weak.
-
-
Mass Spectrometry (MS):
-
The molecular ion peak [M]⁺ at m/z = 183.25.
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A prominent fragment corresponding to the loss of the tert-butyl group ([M-57]⁺) or isobutylene ([M-56]⁺).
-
A base peak corresponding to the tert-butyl cation at m/z = 57 is also highly characteristic.
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Synthesis and Purification Workflow
While multiple synthetic routes can be envisioned, a common and logical approach involves the protection of a pre-formed 3-methyl-2,5-dihydropyrrole. The following workflow illustrates a plausible and efficient synthetic strategy.
Caption: A generalized workflow for the synthesis of the target compound.
Protocol 1: Boc Protection of 3-Methyl-2,5-dihydro-1H-pyrrole
This protocol describes the critical step of introducing the Boc protecting group. The choice of a non-nucleophilic base like triethylamine (TEA) is crucial to prevent side reactions, while di-tert-butyl dicarbonate (Boc₂O) serves as a highly effective and clean electrophilic source of the Boc group.
Materials:
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3-Methyl-2,5-dihydro-1H-pyrrole (1.0 eq)
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Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)
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Triethylamine (TEA) (1.2 eq)
-
Dichloromethane (DCM), anhydrous
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Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
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Magnetic stirrer, round-bottom flask, separatory funnel, rotary evaporator
Procedure:
-
Reaction Setup: Dissolve 3-methyl-2,5-dihydro-1H-pyrrole in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere. Cool the solution to 0 °C using an ice bath.
-
Rationale: Starting at a reduced temperature helps to control the exothermicity of the reaction and minimize potential side products.
-
-
Reagent Addition: Add triethylamine to the solution, followed by the slow, dropwise addition of a solution of Boc₂O in DCM.
-
Rationale: TEA acts as a base to quench the HCl byproduct that would otherwise form, preventing the protonation of the starting amine which would render it unreactive.
-
-
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Aqueous Workup: Quench the reaction by adding saturated aqueous NaHCO₃. Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with water and brine.
-
Rationale: The bicarbonate wash removes any unreacted acidic species. The brine wash helps to remove residual water from the organic phase.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure product.
Chemical Reactivity and Synthetic Utility
The synthetic value of this molecule lies in the orthogonal reactivity of its functional groups. The double bond and the Boc-protected amine are the primary sites for further chemical transformations.
Caption: Reactivity map illustrating key synthetic transformations.
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Boc Group Deprotection: The Boc group is stable to most nucleophilic and basic conditions but can be cleanly removed with strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent. This liberates the secondary amine, which can then participate in nucleophilic substitution, acylation, or reductive amination reactions.[1]
-
Alkene Functionalization: The carbon-carbon double bond is a versatile handle for a variety of transformations:
-
Hydrogenation: Catalytic hydrogenation (e.g., using H₂ gas with a Palladium on carbon catalyst) will reduce the double bond to yield the corresponding saturated tert-butyl 3-methylpyrrolidine-1-carboxylate. This reaction is often highly diastereoselective, controlled by the existing stereocenter at the 3-position.
-
Oxidation: The alkene can undergo epoxidation or dihydroxylation to introduce oxygenated functional groups, further increasing molecular complexity.
-
Halogenation: Addition of halogens across the double bond provides a route to functionalized pyrrolidines.
-
Protocol 2: Acid-Mediated Boc Deprotection
Procedure:
-
Dissolve the Boc-protected pyrroline (1.0 eq) in a minimal amount of DCM.
-
Add an excess of trifluoroacetic acid (TFA) (10-20 eq) at 0 °C.
-
Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.
-
Upon completion, concentrate the mixture in vacuo to remove the excess TFA and solvent.
-
The resulting amine salt can be used directly or neutralized with a base (e.g., saturated NaHCO₃) and extracted into an organic solvent for further use.
-
Trustworthiness Note: This protocol is self-validating as the reaction progress can be easily monitored, and the product is typically obtained in high purity after a simple workup.
-
Applications in Medicinal Chemistry
The true value of this scaffold is realized in its application as a precursor to pharmacologically active agents. The 3-substituted pyrrolidine motif is a privileged structure found in many CNS-active compounds, enzyme inhibitors, and receptor antagonists.
Caption: Logical progression from building block to drug candidate.
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Scaffold for Lead Compounds: By deprotecting the nitrogen and coupling it with various carboxylic acids, sulfonyl chlorides, or other electrophiles, a diverse library of compounds can be rapidly generated for screening.
-
Probing Structure-Activity Relationships (SAR): The 3-methyl group serves as a critical probe. Comparing the biological activity of the 3-methyl analog to the unsubstituted parent compound can provide valuable insights into the steric tolerance of a target's binding pocket.
-
Access to Chiral Pyrrolidines: A stereoselective synthesis of this building block provides access to enantiomerically pure pyrrolidines, which is often a regulatory requirement for chiral drugs.
Safety and Handling
While a specific, detailed hazard profile for tert-butyl 3-methyl-2,5-dihydro-1H-pyrrole-1-carboxylate is not extensively documented, precautions should be based on the data available for structurally similar compounds and general principles of laboratory safety.[2] The parent compound, tert-butyl 2,5-dihydro-1H-pyrrole-1-carboxylate, is known to cause skin and eye irritation and may cause respiratory irritation.[4]
-
Personal Protective Equipment (PPE): Always handle this compound wearing appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Engineering Controls: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of vapors.
-
Handling: Avoid contact with skin, eyes, and clothing. Keep the container tightly closed when not in use. Store in a cool, dry place away from strong acids and oxidizing agents.
-
First Aid: In case of skin contact, wash off with soap and plenty of water. In case of eye contact, rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. If inhaled, move the person into fresh air.[2]
Conclusion
tert-butyl 3-methyl-2,5-dihydro-1H-pyrrole-1-carboxylate is more than just a chemical intermediate; it is a strategically designed building block that offers a robust platform for synthetic innovation. Its combination of a stable protecting group and a reactive alkene handle allows for controlled, sequential functionalization, making it an invaluable tool for medicinal chemists and researchers. Understanding its core properties, reactivity, and handling is essential for leveraging its full potential in the synthesis of next-generation therapeutics and advanced materials.
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ChemSrc. (n.d.). MSDS of tert-butyl 3-methyl-2,5-dihydro-1H-pyrrole-1-carboxylate. Retrieved from [Link]
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PubChem. (n.d.). tert-Butyl 3-(((trifluoromethyl)sulfonyl)oxy)-2,5-dihydro-1H-pyrrole-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
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ResearchGate. (2025). An Efficient and Scalable Synthesis of tert-Butyl (3aR,6aS)-5-Oxohexahydrocyclo penta[c]pyrrole-2(1H)-carboxylate: A Pharmacologically Important Intermediate. Retrieved from [Link]
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